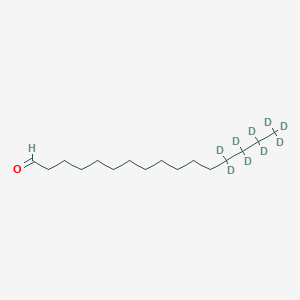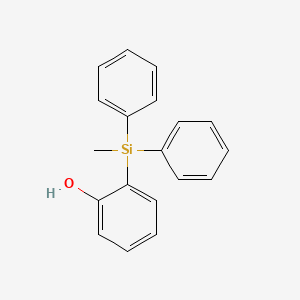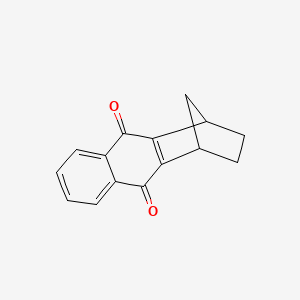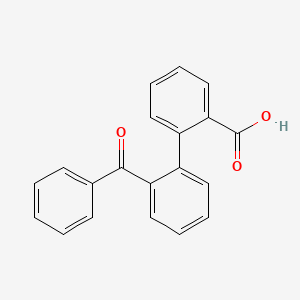
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal is a deuterated analog of hexadecanal, a long-chain aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal typically involves the selective deuteration of hexadecanal. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: PBr3 in anhydrous conditions.
Major Products
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecyl bromide.
科学的研究の応用
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to trace lipid biosynthesis and degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
作用機序
The mechanism by which 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal exerts its effects is primarily through its interaction with enzymes and receptors. The deuterium atoms can influence the rate of enzymatic reactions by altering the kinetic isotope effect. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.
類似化合物との比較
Similar Compounds
Hexadecanal: The non-deuterated analog of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid: The deuterated analog of hexadecanoic acid.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanol: The deuterated analog of hexadecanol.
Uniqueness
This compound is unique due to its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects and for applications in various scientific fields.
特性
分子式 |
C16H32O |
|---|---|
分子量 |
249.48 g/mol |
IUPAC名 |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanal |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2 |
InChIキー |
NIOYUNMRJMEDGI-YNSOAAEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC=O |
正規SMILES |
CCCCCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)





![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
